1,3-Cyclopentanediol,4,5-difluoro-,monoacetate,[1R-(1-alpha-,3-alpha-,4-bta-,5-bta-)]-(9CI)
1,3-Cyclopentanediol,4,5-difluoro-,monoacetate,[1R-(1-alpha-,3-alpha-,4-bta-,5-bta-)]-(9CI)
Brand Name:
Vulcanchem
CAS No.:
159752-15-5
VCID:
VC0066424
InChI:
InChI=1S/C7H10F2O3/c1-3(10)12-5-2-4(11)6(8)7(5)9/h4-7,11H,2H2,1H3/t4-,5+,6+,7-/m0/s1
SMILES:
CC(=O)OC1CC(C(C1F)F)O
Molecular Formula:
C7H10F2O3
Molecular Weight:
180.151
1,3-Cyclopentanediol,4,5-difluoro-,monoacetate,[1R-(1-alpha-,3-alpha-,4-bta-,5-bta-)]-(9CI)
CAS No.: 159752-15-5
Cat. No.: VC0066424
Molecular Formula: C7H10F2O3
Molecular Weight: 180.151
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159752-15-5 |
|---|---|
| Molecular Formula | C7H10F2O3 |
| Molecular Weight | 180.151 |
| IUPAC Name | [(1R,2S,3R,4S)-2,3-difluoro-4-hydroxycyclopentyl] acetate |
| Standard InChI | InChI=1S/C7H10F2O3/c1-3(10)12-5-2-4(11)6(8)7(5)9/h4-7,11H,2H2,1H3/t4-,5+,6+,7-/m0/s1 |
| Standard InChI Key | HLUFOOTVKZTSGH-WNJXEPBRSA-N |
| SMILES | CC(=O)OC1CC(C(C1F)F)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator